molecular formula C16H10BrN B585168 10-Bromo-7H-benzo[c]carbazole CAS No. 1698-16-4

10-Bromo-7H-benzo[c]carbazole

Cat. No.: B585168
CAS No.: 1698-16-4
M. Wt: 296.167
InChI Key: YHAHNQXQOZYZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Bromo-7H-benzo[c]carbazole is a heterocyclic aromatic compound with the molecular formula C16H10BrN. It is a derivative of benzo[c]carbazole, where a bromine atom is substituted at the 10th position. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: 10-Bromo-7H-benzo[c]carbazole can be synthesized through bromination of 7H-benzo[c]carbazole. The most common method involves the use of N-bromosuccinimide (NBS) as the brominating agent. The reaction is typically carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures (0°C to room temperature) for several hours .

Example Procedure:

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 10-Bromo-7H-benzo[c]carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted benzo[c]carbazoles.

    Oxidation Products: Quinones and related compounds.

    Reduction Products: Dihydrobenzo[c]carbazoles.

Scientific Research Applications

10-Bromo-7H-benzo[c]carbazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 10-Bromo-7H-benzo[c]carbazole in its applications is primarily based on its electronic properties. The bromine atom influences the electron density distribution in the molecule, making it suitable for use in electronic devices. In medicinal chemistry, the compound interacts with specific molecular targets, such as enzymes or receptors, to exert its biological effects .

Comparison with Similar Compounds

Uniqueness: 10-Bromo-7H-benzo[c]carbazole is unique due to the presence of the bromine atom, which enhances its reactivity and electronic properties compared to its analogs. This makes it particularly valuable in the synthesis of advanced materials for optoelectronic applications .

Biological Activity

10-Bromo-7H-benzo[c]carbazole is a brominated derivative of benzo[c]carbazole, a compound recognized for its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties, supported by case studies and research findings.

  • Molecular Formula : C16_{16}H10_{10}BrN
  • Molecular Weight : 296.16 g/mol
  • CAS Number : 1698-16-4

The presence of the bromine atom at the 10th position enhances the compound's reactivity compared to its chloro and iodo counterparts, making it a valuable candidate for various biological applications .

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines, including breast cancer (MCF-7) and liver cancer (HepG2) cells.

Case Study: Anticancer Efficacy

A study by Liu et al. synthesized several carbazole derivatives, including this compound, and evaluated their cytotoxic effects against MCF-7 and HepG2 cell lines. The results demonstrated that the brominated derivative significantly inhibited cell viability with an IC50_{50} value lower than that of many tested analogs. The mechanism involves the induction of apoptosis through the activation of caspase pathways .

Antimicrobial Activity

This compound also shows significant antimicrobial properties against both bacterial and fungal strains. Its effectiveness varies based on structural modifications and the nature of substituents.

Case Study: Antimicrobial Efficacy

In a study conducted by Shaikh et al., various carbazole derivatives were tested against Staphylococcus aureus, Escherichia coli, and several fungal strains. The results indicated that compounds with bromine substitutions exhibited enhanced antibacterial activity, particularly against gram-positive bacteria. The study highlighted that this compound had a notable inhibitory effect on E. coli, demonstrating its potential as an antimicrobial agent .

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Intercalation : The compound can intercalate into DNA, disrupting replication and transcription processes, which is crucial for its anticancer effects.
  • Reactive Oxygen Species (ROS) Generation : It promotes the generation of ROS, contributing to its antimicrobial properties by damaging bacterial membranes .
  • Enzyme Modulation : Interaction with cytochrome P450 enzymes suggests it may influence metabolic pathways relevant to drug metabolism .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of this compound in comparison to similar compounds:

Compound NameAnticancer ActivityAntimicrobial ActivityUnique Features
This compoundHighModerateEnhanced reactivity due to bromine substitution
10-Chloro-7H-benzo[c]carbazoleModerateLowChlorine substitution reduces reactivity
10-Iodo-7H-benzo[c]carbazoleLowModerateHigher molecular weight affects activity

Properties

IUPAC Name

10-bromo-7H-benzo[c]carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10BrN/c17-11-6-8-14-13(9-11)16-12-4-2-1-3-10(12)5-7-15(16)18-14/h1-9,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHAHNQXQOZYZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(N3)C=CC(=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30737897
Record name 10-Bromo-7H-benzo[c]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1698-16-4
Record name 10-Bromo-7H-benzo[c]carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30737897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 10-Bromo-7H-benzo[c]carbazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.